1,2,3,6-Tetrachlorodibenzofuran
Overview
Description
1,2,3,6-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxicological effects. This compound is particularly notable for its presence as an unwanted by-product in various industrial processes involving chlorinated compounds .
Mechanism of Action
Target of Action
1,2,3,6-Tetrachlorodibenzofuran (TCDF) is a polychlorinated dibenzofuran that primarily targets the liver, leading to induced hepatic lipogenesis . It also has a significant effect on fetal kidneys when tested on female mice .
Mode of Action
TCDF and similar compounds act via a specific receptor present in all cells: the aryl hydrocarbon (Ah) receptor . This receptor is a transcription factor involved in the expression of genes. High doses of TCDF can either increase or decrease the expression of several hundred genes .
Pharmacokinetics
The pharmacokinetics of TCDF play a crucial role in its in vivo potency. In a study where TCDF was administered to female B6C3F1 mice for 4 or 13 weeks, it was found that the half-life of TCDF is approximately 2 days . Steady-state levels of TCDF were reached within 4 weeks .
Result of Action
The molecular and cellular effects of TCDF’s action are significant. It can lead to induced hepatic lipogenesis and has a strong effect on fetal kidneys . It also influences the expression of several hundred genes via the Ah receptor .
Biochemical Analysis
Biochemical Properties
1,2,3,6-Tetrachlorodibenzofuran is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The compound has been found to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It’s involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Molecular Mechanism
This compound acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
It has an estimated half-life of around 60 days in the soil and atmosphere .
Metabolic Pathways
This compound is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes
Preparation Methods
1,2,3,6-Tetrachlorodibenzofuran is not typically synthesized intentionally but is formed as a by-product in several industrial processes. The synthesis can occur through the following methods:
Chemical Reactions Analysis
1,2,3,6-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,6-Tetrachlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of polychlorinated dibenzofurans, as well as their degradation pathways.
Toxicological Research: The compound is studied for its toxicological effects, including its potential to act as a developmental toxicant and suspected carcinogen.
Analytical Chemistry: It serves as a reference standard in the analysis of environmental samples for the presence of polychlorinated dibenzofurans.
Comparison with Similar Compounds
1,2,3,6-Tetrachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Another highly toxic congener with similar environmental and toxicological properties.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile.
Properties
IUPAC Name |
1,2,3,6-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXFLIBRPXRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232536 | |
Record name | 1,2,3,6-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-21-6 | |
Record name | 1,2,3,6-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UO44T09QM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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